molecular formula C12H13NO2 B13890997 1-(3-Methoxyquinolin-6-yl)ethanol

1-(3-Methoxyquinolin-6-yl)ethanol

Cat. No.: B13890997
M. Wt: 203.24 g/mol
InChI Key: BQVNQSAOFZZUAN-UHFFFAOYSA-N
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Description

1-(3-Methoxyquinolin-6-yl)ethanol is an organic compound that belongs to the class of alcohols It features a quinoline ring substituted with a methoxy group at the 3-position and an ethanol group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyquinolin-6-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 3-methoxyquinoline with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product. Another method includes the reduction of 1-(3-methoxyquinolin-6-yl)ethanone using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyquinolin-6-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of 1-(3-methoxyquinolin-6-yl)ethanone or 1-(3-methoxyquinolin-6-yl)acetaldehyde.

    Reduction: Formation of 1-(3-methoxyquinolin-6-yl)ethane.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxyquinolin-6-yl)ethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyquinolin-6-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to influence cellular signaling processes.

Comparison with Similar Compounds

1-(3-Methoxyquinolin-6-yl)ethanol can be compared with other similar compounds, such as:

    1-(3-Methoxyquinolin-6-yl)methanol: Similar structure but with a methanol group instead of ethanol.

    1-(3-Methoxyquinolin-6-yl)ethanone: Similar structure but with a ketone group instead of an alcohol.

    3-Methoxyquinoline: Lacks the ethanol group but retains the methoxy-substituted quinoline ring.

Uniqueness: this compound is unique due to the presence of both a methoxy group and an ethanol group on the quinoline ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-(3-methoxyquinolin-6-yl)ethanol

InChI

InChI=1S/C12H13NO2/c1-8(14)9-3-4-12-10(5-9)6-11(15-2)7-13-12/h3-8,14H,1-2H3

InChI Key

BQVNQSAOFZZUAN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC(=CN=C2C=C1)OC)O

Origin of Product

United States

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